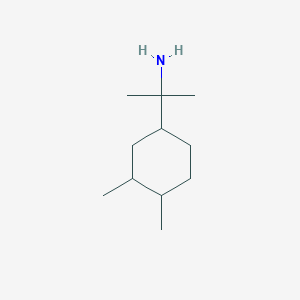

2-(3,4-Dimethylcyclohexyl)propan-2-amine

Description

Properties

Molecular Formula |

C11H23N |

|---|---|

Molecular Weight |

169.31 g/mol |

IUPAC Name |

2-(3,4-dimethylcyclohexyl)propan-2-amine |

InChI |

InChI=1S/C11H23N/c1-8-5-6-10(7-9(8)2)11(3,4)12/h8-10H,5-7,12H2,1-4H3 |

InChI Key |

OANHWDVZIKMBOE-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(CC1C)C(C)(C)N |

Origin of Product |

United States |

Preparation Methods

Reductive Amination of Corresponding Ketones or Aldehydes

A common approach to synthesize substituted propan-2-amines involves reductive amination of the corresponding ketone or aldehyde precursor. For 2-(3,4-dimethylcyclohexyl)propan-2-amine, the key intermediate is likely the corresponding 2-(3,4-dimethylcyclohexyl)propan-2-one.

- The ketone is reacted with ammonia or a primary amine under reductive amination conditions.

- Catalysts such as Pd/C, Raney Nickel, or transition metal complexes are used.

- Reducing agents include hydrogen gas or sodium cyanoborohydride.

- Reaction conditions are optimized to favor amine formation with minimal side products.

This method is favored for its simplicity and high selectivity for primary amines.

Organometallic Coupling and Subsequent Functionalization

For more complex derivatives, synthetic routes may involve:

- Formation of the cyclohexyl ring with methyl substituents via cycloaddition or alkylation.

- Introduction of the propan-2-amine group through palladium-catalyzed cross-coupling reactions or nucleophilic substitution.

- Use of ligands such as xantphos and catalysts like dichlorobis(triphenylphosphine)palladium(II) to improve yields in aryl amine syntheses.

Though these methods are more common for aromatic amines, adaptations can be made for aliphatic cyclohexyl amines.

Data Table: Key Reaction Parameters for Catalytic Amination (Adapted from Related Patents)

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Catalyst | Cu-Co/Al2O3-diatomite | Weight ratio: Cu 0.1–50%, Co 0.5–60% |

| Temperature | 50–360 °C | Optimized for high conversion and selectivity |

| Pressure | Atmospheric to 5 MPa | Hydrogen and ammonia pressure |

| Ammonia to alcohol molar ratio | 1.0–15.0 : 1 | Excess ammonia favors amination |

| Hydrogen to alcohol molar ratio | 0.1–10.0 : 1 | Hydrogen required for reductive amination |

| Liquid hourly space velocity (LHSV) | 0.1–3.0 h⁻¹ | Controls contact time with catalyst |

| Catalyst volume to alcohol flow rate | 0.05–3.0 m³ alcohol/(hr·m³ catalyst) | Ensures efficient catalysis |

Research Findings and Notes

- Continuous catalytic amination of alcohols to amines is an efficient industrial method with low byproduct formation and energy consumption.

- Catalyst composition and preparation significantly impact conversion rates and selectivity.

- The presence of methyl substituents on the cyclohexyl ring may influence steric hindrance and reaction kinetics, requiring optimization of reaction conditions.

- Reductive amination remains the most straightforward lab-scale method for preparing this compound with good stereochemical control.

- Organometallic catalysis offers routes for functionalizing complex intermediates but may be less practical for bulk synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethylcyclohexyl)propan-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding alcohols or amines.

Substitution: The amine group in the compound can participate in nucleophilic substitution reactions with halides or other electrophiles to form substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols or secondary amines.

Substitution: Substituted cyclohexylamine derivatives.

Scientific Research Applications

The compound 2-(3,4-Dimethylcyclohexyl)propan-2-amine and its derivatives have applications in chemistry, biology, medicine, and industry. It is used as an intermediate in synthesizing complex organic molecules and studied for its potential effects on biological systems, including interactions with enzymes and receptors. Also, it is investigated for potential therapeutic properties and as a precursor for drug development and is utilized in producing specialty chemicals and materials.

Applications in Scientific Research

- Chemistry 2-(3,5-Dimethylcyclohexyl)propan-2-amine is used as an intermediate in synthesizing complex organic molecules. 2-[(3,4-Dimethylcyclohexyl)amino]propane-1,3-diol is used as a building block for synthesizing complex organic molecules and polymers.

- Biology 2-(3,5-Dimethylcyclohexyl)propan-2-amine is studied for its potential effects on biological systems, including its interaction with enzymes and receptors. 2-[(3,4-Dimethylcyclohexyl)amino]propane-1,3-diol is employed in studying enzyme interactions and metabolic pathways.

- Medicine 2-(3,5-Dimethylcyclohexyl)propan-2-amine is investigated for potential therapeutic properties, including its use as a precursor for drug development. 2-[(3,4-Dimethylcyclohexyl)amino]propane-1,3-diol is investigated for its potential therapeutic properties and as a precursor for drug development.

- Industry Both 2-(3,5-Dimethylcyclohexyl)propan-2-amine and 2-[(3,4-Dimethylcyclohexyl)amino]propane-1,3-diol are utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethylcyclohexyl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Substituent Effects on Amine Derivatives

Key Observations :

- Lipophilicity : The cyclohexyl backbone in this compound confers higher lipophilicity compared to phenyl-based analogs like 2-(3,4-difluorophenyl)propan-2-amine. This may enhance blood-brain barrier penetration but reduce aqueous solubility .

- Pharmacological Implications: Benzofuran derivatives (e.g., 5-APB) exhibit serotonergic activity linked to their aromatic systems, whereas the cyclohexyl variant’s non-aromatic structure may reduce such interactions .

Key Observations :

- Reductive Amination : The synthesis of N-(bis(3,5-dimethoxyphenyl)methyl)propan-2-amine via reductive amination (NaB(CN)H₃) suggests a viable pathway for analogous cyclohexyl amines, though steric hindrance may require optimized conditions .

Biological Activity

2-(3,4-Dimethylcyclohexyl)propan-2-amine is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a propan-2-amine backbone with a 3,4-dimethylcyclohexyl substituent. Its chemical structure can be represented as follows:

This structure may influence its interaction with biological targets, potentially affecting its pharmacokinetics and pharmacodynamics.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Interaction : The compound may interact with various receptors in the central nervous system (CNS), influencing neurotransmitter systems.

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes, which could be beneficial in treating conditions like hypertension or depression.

- Antimicrobial Properties : Some derivatives of amines have shown antibacterial activity against Gram-positive bacteria, indicating potential for further exploration in antimicrobial applications.

Case Studies

- In Vivo Studies : In animal models, compounds structurally related to this compound have shown promise in reducing anxiety-like behaviors and enhancing cognitive function . These findings support the hypothesis that this compound may exhibit similar CNS effects.

- Clinical Implications : A review of similar amines indicated their use in treating conditions such as attention deficit hyperactivity disorder (ADHD) and depression . Further investigation into this compound could elucidate its therapeutic potential in these areas.

Data Table: Summary of Biological Activities

Q & A

Basic Research Question

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., dimethylcyclohexyl proton splitting patterns) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (C₁₁H₂₁N, calc. 167.1674) and detects impurities .

- HPLC : Reverse-phase C18 columns (ACN/water + 0.1% TFA) assess purity (>98% for pharmacological studies) .

How can conflicting data on the compound’s spasmolytic activity be resolved?

Advanced Research Question

Contradictions may arise from assay conditions or isomer variability:

- Isomer-Specific Effects : Separate cis/trans dimethylcyclohexyl isomers via chiral HPLC (Chiralpak IB column) and test individually .

- Tissue-Specific Responses : Conduct ex vivo assays (e.g., rat ileum vs. trachea) to evaluate nitric oxide (NO) pathway modulation .

What in vivo models are suitable for studying neuropharmacological effects?

Advanced Research Question

- Rodent Behavioral Assays : Tail-flick test (pain response) and open-field test (anxiety) to assess κ-opioid receptor antagonism .

- Microdialysis : Measure extracellular serotonin/dopamine levels in the prefrontal cortex after administration .

What mechanistic insights exist for its interaction with enzymes like nitric oxide synthase (NOS)?

Advanced Research Question

- Enzyme Inhibition Assays : Incubate with recombinant NOS isoforms (e.g., neuronal NOS) and quantify citrulline production .

- Molecular Dynamics Simulations : Analyze binding stability at the NOS heme active site (AMBER or GROMACS) .

How can stereochemical purity of the dimethylcyclohexyl group be ensured?

Basic Research Question

- Chiral Resolution : Use supercritical fluid chromatography (SFC) with CO₂/ethanol mobile phase to separate cis/trans isomers .

- X-ray Crystallography : Confirm absolute configuration via single-crystal analysis (Mo-Kα radiation) .

What stability challenges arise during long-term storage?

Basic Research Question

- Degradation Pathways : Oxidative decomposition of the amine group under ambient conditions.

- Mitigation Strategies : Store at -20°C under argon in amber vials. Regular HPLC stability checks (monthly) detect degradation products like cyclohexanone derivatives .

How can in vitro toxicology profiles be assessed preclinically?

Basic Research Question

- Hepatotoxicity Screening : Incubate with primary hepatocytes (human or rat) and measure ALT/AST release .

- CYP450 Inhibition : Use fluorogenic substrates (e.g., CYP3A4) to assess metabolic interference .

What computational tools predict its pharmacokinetic properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.